Isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the benzofuran class, which is known for its diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include bromination, esterification, and benzoylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the bromine or carbonyl groups using reducing agents.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
- Methyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
Uniqueness
Isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific isopropyl ester group, which may confer distinct chemical and biological properties compared to its ethyl and methyl analogs
Properties
Molecular Formula |
C20H16BrClO5 |
---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
propan-2-yl 6-bromo-5-(4-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H16BrClO5/c1-10(2)25-20(24)18-11(3)26-16-9-15(21)17(8-14(16)18)27-19(23)12-4-6-13(22)7-5-12/h4-10H,1-3H3 |
InChI Key |
RKKZSWOBOSJTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=C(C=C3)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
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